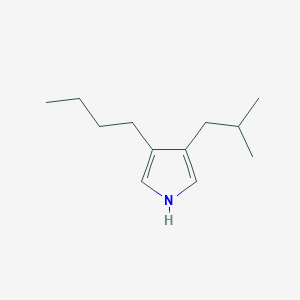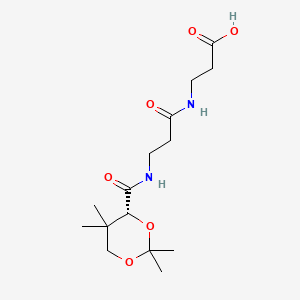
Des-2,4-Dihydroxy Pantothenic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-2,4-Dihydroxy Pantothenic Acid is a derivative of pantothenic acid, which is also known as vitamin B5. Pantothenic acid is a water-soluble vitamin that is essential for the synthesis of coenzyme A (CoA), a critical cofactor in various biochemical reactions. This compound is an intermediate in the synthesis of pantetheine, a building block of CoA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Des-2,4-Dihydroxy Pantothenic Acid can be synthesized through chemical, chemo-enzymatic, and microbial routes. The chemical synthesis involves the use of β-alanine and 2,4-dihydroxy-3,3-dimethylbutyric acid (pantoic acid) under controlled conditions . Chemo-enzymatic methods combine chemical synthesis with enzymatic catalysis to improve yield and specificity . Microbial production involves the metabolic engineering of microorganisms to produce the compound through fermentation .
Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation due to its safety and efficiency. Metabolic engineering strategies are employed to enhance the production yield by optimizing the biosynthetic pathways in microorganisms .
Analyse Des Réactions Chimiques
Types of Reactions: Des-2,4-Dihydroxy Pantothenic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions include pantetheine and coenzyme A, both of which play crucial roles in cellular metabolism .
Applications De Recherche Scientifique
Des-2,4-Dihydroxy Pantothenic Acid has a wide range of scientific research applications:
Mécanisme D'action
Des-2,4-Dihydroxy Pantothenic Acid exerts its effects by being incorporated into coenzyme A. Coenzyme A is involved in various biochemical pathways, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the synthesis of acetylcholine . The molecular targets include enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are critical for lipid metabolism .
Comparaison Avec Des Composés Similaires
- Pantothenic Acid (Vitamin B5)
- Pantetheine
- Coenzyme A
Comparison: Des-2,4-Dihydroxy Pantothenic Acid is unique due to its specific role as an intermediate in the synthesis of pantetheine and coenzyme A. Unlike pantothenic acid, which is directly involved in various metabolic pathways, this compound serves as a precursor, making it essential for the biosynthesis of more complex molecules .
Propriétés
Formule moléculaire |
C15H26N2O6 |
|---|---|
Poids moléculaire |
330.38 g/mol |
Nom IUPAC |
3-[3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C15H26N2O6/c1-14(2)9-22-15(3,4)23-12(14)13(21)17-7-5-10(18)16-8-6-11(19)20/h12H,5-9H2,1-4H3,(H,16,18)(H,17,21)(H,19,20)/t12-/m0/s1 |
Clé InChI |
VKBAMKZZEZTJLI-LBPRGKRZSA-N |
SMILES isomérique |
CC1(COC(O[C@H]1C(=O)NCCC(=O)NCCC(=O)O)(C)C)C |
SMILES canonique |
CC1(COC(OC1C(=O)NCCC(=O)NCCC(=O)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


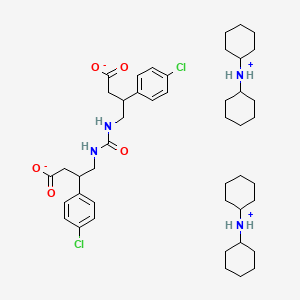
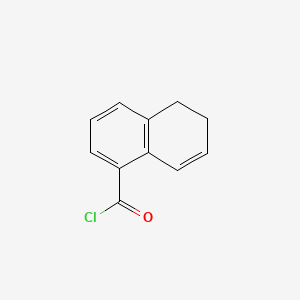
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)


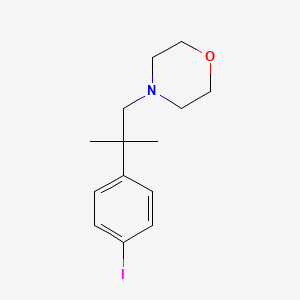
![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)

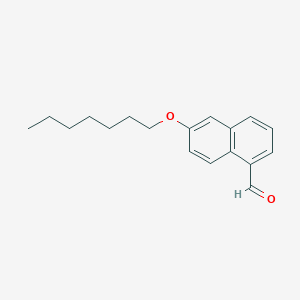
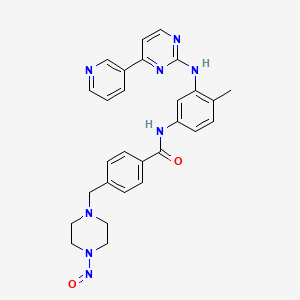
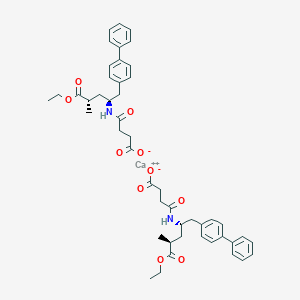
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
